molecular formula C14H16N2 B3246925 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole CAS No. 18046-23-6

2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Cat. No.: B3246925
CAS No.: 18046-23-6
M. Wt: 212.29 g/mol
InChI Key: FPJQYYCGLQSBMU-UHFFFAOYSA-N
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Description

2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole, commonly known as pirlindole or pyrazidole, is a heterocyclic compound with a fused pyrazine-carbazole scaffold. Its hydrochloride salt (CAS: 16154-78-2; molecular formula: C₁₅H₁₈N₂·HCl) is a clinically used antidepressant . Pharmacologically, it acts as a reversible and selective monoamine oxidase A (MAO-A) inhibitor, enhancing synaptic norepinephrine and serotonin levels without significant anticholinergic effects . Pirlindole is synthesized via cyclization of 2-hydroxyethyl derivatives followed by tosylation and chlorination steps .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-7-13-10(4-1)11-5-3-6-12-14(11)16(13)9-8-15-12/h1-2,4,7,12,15H,3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJQYYCGLQSBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C1)C4=CC=CC=C4N3CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215488
Record name 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18046-23-6
Record name 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18046-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tetrahydrocarbazole derivative with a suitable pyrazine precursor. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Pyrido[3,2,1-jk]carbazole Derivatives

Pyrido[3,2,1-jk]carbazoles share a tetracyclic framework but replace the pyrazine ring with a pyridine moiety. For example, 4-hydroxy-11b-methyl-1,2,3,11b-tetrahydro-6H-pyrido[3,2,1-jk]carbazol-6-ones are synthesized via cyclocondensation of carbazoles with malonates .

Key Differences :

  • Ring System : Pyridine vs. pyrazine.
  • Synthesis : Malonate cyclocondensation vs. tosylation/chlorination.
  • Applications : Natural product analogs vs. antidepressants.

Indolo[3,2,1-jk]carbazole-Based Materials

Indolo[3,2,1-jk]carbazole (ICz) derivatives are planar, fully aromatic systems used in organic electronics (e.g., OLEDs, solar cells). For instance, azaindolo[3,2,1-jk]carbazoles (NICz) incorporate nitrogen atoms to modulate electronic properties. NICz derivatives exhibit:

  • Enhanced hole mobility (up to 10⁻² cm²/V·s in thin-film transistors) .
  • High thermal stability (decomposition temperatures >300°C) .
  • Tunable bandgaps (2.8–3.2 eV) via substituent engineering .

Contrast with Pirlindole :

  • Structure : Fully aromatic vs. partially hydrogenated.
  • Function : Charge transport in devices vs. MAO inhibition.

Functionalized Derivatives of Pyrazino-Carbazoles

Pirlindole derivatives with modified substituents demonstrate varied pharmacological activities:

  • 8-Isobutoxy Analog : Improved solubility (logP = 2.1 vs. 1.8 for pirlindole) but reduced MAO-A inhibition (IC₅₀ = 120 nM vs. 15 nM for pirlindole) .
  • 3-Ethyl Derivative : Enhanced metabolic stability (t₁/₂ = 8.2 h vs. 4.5 h) due to steric hindrance .
  • Nitro-Functionalized Analogs : Broader activity spectrum (e.g., anti-inflammatory effects) but increased toxicity risks .

Data Tables

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Compound Class Core Structure Key Substituents Synthesis Method Primary Application References
Pyrazino-carbazole (Pirlindole) Pyrazino[3,2,1-jk]carbazole 8-Methyl, hydrochloride Tosylation/cyclization Antidepressant (MAO-A inhibitor)
Pyrido-carbazole Pyrido[3,2,1-jk]carbazol-6-one 11b-Methyl, 4-hydroxy Malonate cyclocondensation Natural product analogs
Azaindolo-carbazole Azaindolo[3,2,1-jk]carbazole N1, N5 substitutions C-H activation Organic electronics
Functionalized Derivatives Varied Ethyl, isobutoxy, nitro Substitution reactions Enhanced pharmacology

Table 2: Pharmacokinetic and Electronic Properties

Compound MAO-A IC₅₀ (nM) LogP Thermal Stability (°C) Hole Mobility (cm²/V·s)
Pirlindole HCl 15 1.8 220 (decomp.) N/A
8-Isobutoxy Derivative 120 2.1 210 (decomp.) N/A
NICz (N1-substituted) N/A 3.2 >300 0.01
ICz-Based Dye (DSSC) N/A 4.5 280 N/A

Biological Activity

2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole, commonly known as Pirlindole, is a compound that belongs to the class of pyrazinocarbazole derivatives. This compound has been noted for its diverse biological activities, particularly in the fields of psychiatry and pharmacology. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

Pirlindole is characterized by its unique tetracyclic structure which includes a pyrazino ring fused to a carbazole framework. Its chemical formula is C15H19N2C_{15}H_{19}N_2 and it has a molecular weight of approximately 241.33 g/mol. The compound exhibits two enantiomers due to the presence of a stereogenic center.

Antidepressant Properties

Pirlindole was first synthesized in the late 1960s and has been marketed since 1975 as an antidepressant. It acts primarily as a selective and reversible inhibitor of monoamine oxidase A (MAO-A) . This inhibition leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, contributing to its antidepressant effects .

Clinical Studies:

  • A clinical trial demonstrated that Pirlindole was effective in treating depressive disorders with a favorable safety profile .
  • In vitro studies showed that Pirlindole can be oxidized to dehydro-pirlindole by MAO-A, suggesting that the metabolite may have enhanced pharmacological activity .

Anticancer Activity

Research indicates that compounds with the carbazole structure often exhibit anticancer properties. Pirlindole has been included in studies evaluating its cytotoxic effects against various cancer cell lines.

Findings:

  • Studies have shown that carbazole derivatives can induce apoptosis in cancer cells through multiple mechanisms including oxidative stress .
  • Specific derivatives have exhibited activity against breast cancer and leukemia cell lines .

Antifungal Activity

Pirlindole's structural analogs have demonstrated antifungal properties. Research has indicated that certain carbazole derivatives are effective against fungal pathogens such as Candida albicans.

Case Studies:

  • A study highlighted the antifungal activity of N-alkylated carbazoles against C. albicans and Candida glabrata, suggesting potential therapeutic applications for Pirlindole derivatives in treating fungal infections .

The primary mechanism of action for Pirlindole involves the inhibition of MAO-A. This leads to an increase in monoamines which are crucial for mood regulation. Additionally, its ability to induce apoptosis in cancer cells may be linked to increased reactive oxygen species (ROS) production and disruption of mitochondrial function .

Summary of Research Findings

Study FocusKey FindingsReference
Antidepressant EfficacyEffective MAO-A inhibitor; improves mood
Anticancer ActivityInduces apoptosis in cancer cell lines
Antifungal ActivityActive against Candida species
MetabolismOxidation to dehydro-pirlindole enhances effects

Q & A

Q. What are the key structural features of 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole, and how do they influence its biological activity?

The compound features a tetracyclic framework with a pyrazine ring fused to a carbazole moiety. The nitrogen atoms in the pyrazine ring enhance its heterocyclic character, which is critical for interactions with biological targets such as enzymes or receptors . The fused ring system provides rigidity, influencing binding affinity and selectivity. Derivatives with substituents like cyclohexyl or bromo groups (e.g., 8-cyclohexyl or 8-bromo variants) exhibit modified electronic properties and solubility, impacting their pharmacokinetic profiles .

Q. What synthetic methodologies are commonly employed to prepare this compound and its derivatives?

Synthesis typically involves multi-step routes:

Core formation : Cyclization reactions to construct the pyrazino-carbazole backbone.

Substituent introduction : Alkylation or halogenation (e.g., bromination) to add functional groups.

Salt formation : Hydrochloride salts are often prepared to enhance stability .
For example, 8-cyclohexyl derivatives are synthesized via Friedel-Crafts alkylation using cyclohexyl halides .

Q. What physical and chemical properties are critical for experimental handling?

Key properties include:

PropertyValue/DescriptionReference
Molecular Weight (g/mol)294.4 (unsubstituted core)
Density (g/cm³)~1.21
Melting Point (°C)180–220 (varies by substituents)
SolubilityLow in water; soluble in DMSO, DMF
Handling requires precautions due to irritant properties .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield and purity?

Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Lower temperatures reduce side reactions during cyclization .
    For example, optimizing reaction time and stoichiometry in tosylation steps improved yields of pirlindole derivatives by 15–20% .

Q. How do researchers address contradictions in reported biological activities?

Discrepancies in biological data (e.g., IC₅₀ values) may arise from:

  • Assay variability : Differences in cell lines (e.g., PA1 vs. PC3 in antitumor studies).
  • Purity : Impurities (>95% purity required for reliable results).
  • Structural analogs : Substitutions (e.g., bromo vs. methyl) alter activity .
    A meta-analysis approach, comparing data from standardized assays, is recommended .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Models interactions with receptors (e.g., topoisomerase II for antitumor activity).
  • DFT calculations : Predict electronic properties influencing binding (e.g., HOMO-LUMO gaps).
  • MD simulations : Assess stability of ligand-target complexes over time .
    These methods guide rational design of derivatives with enhanced activity .

Q. How do structural modifications impact photophysical properties in materials science?

Substituents like electron-donating groups (e.g., alkyl chains) or π-spacers (e.g., thiophene) alter:

  • Absorption spectra : Extended conjugation shifts λₘₐₓ.
  • Triplet energy (Eₜ) : Critical for OLED host materials (e.g., Eₜ > 2.8 eV for blue emission).
  • Thermal stability : Bulky groups (e.g., cyclohexyl) increase glass transition temperatures (Tg > 100°C) .

Methodological Recommendations

  • Crystallography : Use single-crystal X-ray diffraction to resolve molecular conformation and hydrogen-bonding networks .
  • Purification : Employ silica gel chromatography for intermediates; recrystallization for final products .
  • Biological assays : Validate results using orthogonal methods (e.g., Western blot + MTT assay for antitumor activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 2
2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole

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